Hypofluorite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

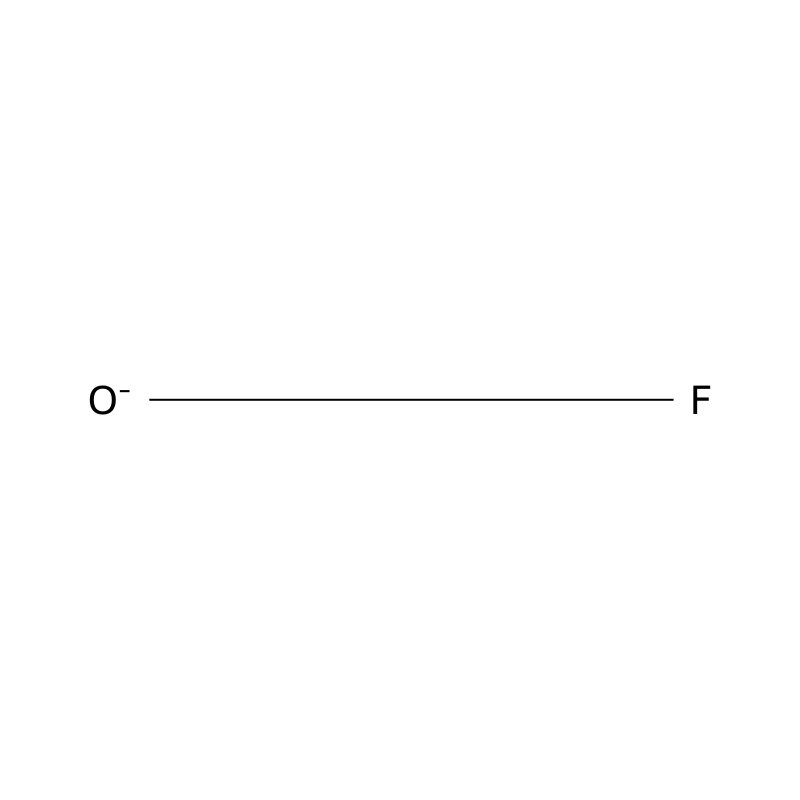

Hypofluorite, with the chemical formula , is the conjugate base of hypofluorous acid (). It is characterized as a highly reactive species and is notable for being the only known oxyacid of fluorine. Hypofluorite exists primarily in the form of salts, such as lithium hypofluorite, and is recognized for its unique properties, including its ability to participate in various

- Decomposition: Hypofluorite can decompose into hydrogen fluoride and oxygen gas:This reaction is catalyzed by water and occurs readily at room temperature .

- Reactivity with Organic Compounds: Hypofluorite reacts with various organic substrates, leading to the formation of fluorinated compounds. For instance, methyl hypofluorite has been shown to react with fluoroolefins and other unsaturated centers, yielding diverse products .

- Synthesis of Fluorinated Nucleosides: Acetyl hypofluorite has been utilized in the synthesis of fluorinated nucleosides by reacting with unprotected uracil and cytosine nucleosides .

Hypofluorite can be synthesized through various methods:

- Direct Reaction: One common method involves passing fluorine gas over ice or water, leading to the formation of hypofluorous acid and subsequently isolating hypofluorite salts:

- Acetylation: Acetyl hypofluorite can be synthesized by reacting acetic anhydride with hypofluorous acid or its derivatives. This method allows for the introduction of acetyl groups into the structure, facilitating further reactions with nucleosides .

Hypofluorites have several applications:

- Fluorination Reagents: They are used as reagents for selective fluorination in organic synthesis, allowing for the incorporation of fluorine into various organic molecules.

- Research: Hypofluorites serve as intermediates in research focused on developing new fluorinated compounds with potential pharmaceutical applications.

- Analytical Chemistry: Their strong oxidizing properties make them useful in analytical techniques for detecting and quantifying certain organic compounds.

Studies on the interactions of hypofluorites primarily focus on their reactivity with organic substrates. For example, research has shown that acetyl hypofluorite interacts with nucleosides to produce stable adducts that can be further transformed into other biologically relevant compounds . Additionally, methyl hypofluorite has been explored for its reactions with fluoroolefins, indicating its versatility as a reagent in organic synthesis .

Hypofluorite shares similarities with other halogenated compounds but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting its uniqueness against similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Hypochlorous Acid | More stable than hypofluorous acid; widely used as a disinfectant and bleaching agent. | |

| Sodium Hypochlorite | Commonly used as a bleaching agent; reacts similarly but is more stable than hypofluorites. | |

| Chlorine Dioxide | Strong oxidizer; used in water treatment; less reactive than hypofluorites but more stable. | |

| Trifluoromethyl Hypofluorite | A derivative of hypofluorite; used in specialized organic synthesis due to its unique reactivity. |

Hypofluorite's uniqueness lies in its ability to act as both a strong oxidizing agent and a versatile reagent in organic synthesis, particularly for fluorination reactions, which are less common among similar halogenated compounds.

The discovery and development of hypofluorite compounds represents a fascinating journey through the evolution of fluorine chemistry, beginning with unexpected observations during industrial fluorine production attempts and progressing to sophisticated synthetic methodologies. The earliest encounters with hypofluorite species occurred during the pioneering efforts to harness elemental fluorine for practical applications, leading to a series of discoveries that would fundamentally reshape understanding of fluorine-oxygen chemistry. These initial observations laid the groundwork for systematic investigation of hypofluorite compounds, ultimately establishing them as important synthetic intermediates and research subjects in modern fluorine chemistry.

The first serendipitous formation of a hypofluorite compound occurred at the beginning of the twentieth century and was directly associated with an accident during early industrial attempts to produce fluorine through electrochemical processes. This unexpected discovery emerged from the complex mixture of products formed when attempting to generate elemental fluorine from hydrogen fluoride solutions, highlighting the inherent reactivity and formation tendencies of oxygen-fluorine species under electrochemical conditions. The experiments that followed this initial accident were systematically repeated on laboratory scale by Lebeau and Damiens in 1927, leading to the definitive identification of oxygen difluoride as the first recognized member of the hypofluorite family. This systematic approach to understanding the accidental formation marked the beginning of deliberate investigation into the chemistry of fluorine-oxygen compounds and established the foundation for future synthetic developments.

The next significant leap in hypofluorite chemistry occurred in 1948 when Cady and coworkers published the first comprehensive series of papers on hypofluorite compounds, introducing systematic study of the oxygen-fluorine functional group. Their work focused particularly on trifluoromethyl hypofluorite, which was prepared through catalytic fluorination of methanol, demonstrating the first controlled synthesis of an organic hypofluorite compound. This breakthrough represented a paradigm shift from accidental discovery to intentional synthesis, establishing hypofluorites as legitimate synthetic targets rather than merely curious byproducts of fluorine chemistry. The success of Cady's methodological approach inspired subsequent researchers to explore the broader synthetic potential of hypofluorite compounds and develop more sophisticated preparation techniques.

The subsequent development of hypofluorite chemistry was significantly influenced by the synthetic methodology improvements introduced by Ruff and Lustig, who developed the fluorination method of carbonyl compounds in the presence of cesium fluoride as catalyst. This catalytic approach represented a major advancement in the controlled formation of organic hypofluorites, providing a reliable synthetic route that could be applied to various carbonyl substrates. The heterogeneous nature of this reaction led to further developments in catalyst design, particularly the creation of fluorine-resistant supports with high surface area to optimize the catalytic process. These advances in synthetic methodology established hypofluorite chemistry as a practical field of study and opened new avenues for the preparation of previously inaccessible fluorine-oxygen compounds.

Early Industrial Applications and Discoveries

The industrial context of early hypofluorite discoveries provides important insight into the practical challenges and opportunities that drove early fluorine chemistry research. The electrochemical production of fluorine, which led to the first hypofluorite observations, was itself motivated by the growing industrial demand for fluorine-containing compounds in the early twentieth century. The process of electrolyzing hydrogen fluoride solutions under various conditions inevitably produced complex mixtures of fluorine-oxygen species, among which hypofluorites represented some of the most reactive and chemically interesting components. These industrial-scale observations provided researchers with their first glimpses of the extraordinary reactivity patterns that would later become characteristic of hypofluorite chemistry.

The systematic investigation of these industrial observations led to controlled laboratory studies that revealed the fundamental properties of hypofluorite compounds. Carbon tetrafluoride, first isolated in 1926 from the reaction of fluorine with wood charcoal by French chemists Lebeau and Damiens, represented one of the early products that helped researchers understand the formation pathways of fluorine-containing compounds. Although carbon tetrafluoride itself is not a hypofluorite, its preparation and characterization contributed to the broader understanding of fluorine chemistry that enabled subsequent hypofluorite discoveries. The full characterization of carbon tetrafluoride four years later by Ruff demonstrated the importance of systematic analytical approaches in understanding new fluorine compounds.

Evolution of Synthetic Methodologies

The development of reliable synthetic methodologies for hypofluorite preparation represents one of the most significant achievements in this field, transforming these compounds from laboratory curiosities to practical synthetic intermediates. The early synthetic approaches were largely empirical, relying on trial-and-error methods to identify reaction conditions that would produce hypofluorite products in acceptable yields. However, as understanding of the underlying chemistry improved, more rational synthetic strategies emerged, leading to the development of predictable and reproducible preparation methods that could be applied to a wide range of substrate types.

The introduction of acetyl hypofluorite as the first member of a new family of organic compounds marked a particularly important milestone in synthetic methodology development. Some sodium salts in acetic acid and Freon when treated with elemental fluorine produce acetyl hypofluorite, representing a new electrophilic fluorinating agent with unique reactivity patterns. This discovery demonstrated that hypofluorite compounds could be designed and synthesized for specific applications, rather than simply isolated as byproducts of other reactions. The success of this synthetic approach encouraged further research into the systematic preparation of hypofluorite compounds with tailored properties for particular applications.

The oxygen-fluorine bond in hypofluorites represents one of the most distinctive bonding arrangements in inorganic chemistry, characterized by unique electronic properties that differentiate it from other halogen-oxygen interactions [1] [4] [8]. The hypofluorous acid molecule, with the chemical formula HOF, exhibits a bent molecular geometry with a bond angle of 97.2° in the gas phase and 101° in the solid phase [1] [4] [21]. This angular distortion from linearity reflects the influence of lone pair electrons on the oxygen atom and the specific electronic requirements of the oxygen-fluorine bond.

The O-F bond length in hypofluorous acid measures 144.2 picometers, while the O-H bond length is 96.4 picometers [1] [4] [21]. These bond distances provide insight into the electronic structure, where the relatively long O-F bond suggests significant ionic character despite the covalent nature of the interaction. The electronegativity difference between oxygen (3.44) and fluorine (3.98) is 0.54, indicating moderate polarity in the O-F bond [10] [12] [15]. This electronegativity differential creates a dipole moment with fluorine bearing a partial negative charge and oxygen carrying a partial positive charge.

The electronic structure of the O-F bond involves complex orbital interactions that differ substantially from typical halogen-oxygen bonds [6]. Theoretical studies indicate that the bonding in hypofluorites involves at least three distinct effects: the degree of covalent character, the degree of ionic character, and the extent of lone electron-pair repulsions [6]. These multiple influences create an unusual relationship between bond distance and force constant, distinguishing O-F bonding from other halogen-oxygen systems.

Vibrational spectroscopy provides additional evidence for the unique electronic structure of the O-F bond [25]. The O-F stretching frequency occurs at 889.08 cm⁻¹ in the gas phase, with slight variations in matrix isolation experiments (886.0 cm⁻¹ in nitrogen matrix and 888 cm⁻¹ in argon matrix) [25]. The O-H stretch appears at 3577.93 cm⁻¹ in the gas phase, while the bending mode occurs at 1353.40 cm⁻¹ [25]. These vibrational frequencies reflect the force constants of the respective bonds and provide experimental validation of theoretical predictions regarding bond strength and electronic distribution.

The molecular orbital analysis reveals that the O-F bond possesses characteristics intermediate between purely ionic and purely covalent bonding [6]. The high electronegativity of fluorine draws electron density toward itself, creating significant ionic character, while the overlap of atomic orbitals maintains covalent bonding characteristics. This dual nature contributes to the unusual chemical behavior of hypofluorites compared to other hypohalous compounds.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | HOF | [1] [4] [8] |

| Bond Angle H-O-F (Gas Phase) | 97.2° | [1] [4] [21] |

| Bond Angle H-O-F (Solid Phase) | 101° | [1] [4] [21] |

| O-F Bond Length | 144.2 pm | [1] [4] [21] |

| O-H Bond Length | 96.4 pm | [1] [4] [21] |

| O-F Stretching Frequency | 889.08 cm⁻¹ | [25] |

| O-H Stretching Frequency | 3577.93 cm⁻¹ | [25] |

| Electronegativity Difference (O-F) | 0.54 | [15] |

Unusual Oxidation States in Hypofluorite Chemistry

Hypofluorite chemistry is distinguished by the presence of extraordinary oxidation states that are not observed in other hypohalous compounds [1] [4] [8]. In hypofluorous acid and the hypofluorite ion (OF⁻), oxygen exhibits an oxidation state of zero, while fluorine maintains a +1 oxidation state [1] [4] [8]. This unusual oxidation state assignment for oxygen represents a significant departure from conventional oxygen chemistry, where oxygen typically exhibits a -2 oxidation state in most compounds.

The zero oxidation state of oxygen in hypofluorites is the same oxidation state found in molecular oxygen (O₂), making hypofluorous acid and hypofluorites unique among oxyacids and their corresponding anions [8]. This oxidation state assignment arises from the exceptionally high electronegativity of fluorine, which is sufficient to reverse the typical electron distribution pattern observed in oxygen compounds [1] [4] [8]. The electronegativity of fluorine (3.98) exceeds that of oxygen (3.44), enabling fluorine to withdraw electron density from oxygen and create this unusual electronic configuration [10] [12] [15].

The +1 oxidation state of fluorine in hypofluorites contrasts sharply with fluorine's typical -1 oxidation state in most fluorine compounds [1] [4] [8]. This positive oxidation state for fluorine occurs only in hypofluorites and represents one of the few instances where fluorine does not exhibit its characteristic -1 oxidation state. The ability of oxygen to support fluorine in a positive oxidation state demonstrates the unique electronic properties of the oxygen-fluorine bond in these compounds.

These unusual oxidation states have profound implications for the chemical reactivity of hypofluorites [8]. The zero oxidation state of oxygen makes hypofluorous acid a potent oxidizing agent, as the oxygen atom can readily accept electrons and achieve a more stable -2 oxidation state [8]. This oxidizing capability differs from other hypohalous acids, where the halogen atom in the +1 oxidation state typically serves as the electron acceptor [8].

The reduction chemistry of hypofluorous acid reflects these unusual oxidation states [8]. While reduction of other hypohalous acids typically reduces the halogen atom and yields the corresponding elemental halogen gas, reduction of hypofluorous acid instead reduces the oxygen atom and produces fluoride ions directly [8]. This distinctive reduction pathway demonstrates how the unusual oxidation states influence the fundamental chemical behavior of hypofluorites.

Hypofluorite derivatives, such as trifluoromethyl hypofluorite (CF₃OF), maintain these characteristic oxidation states while introducing additional structural complexity [1]. In these compounds, the OF group retains the zero oxidation state for oxygen and +1 oxidation state for fluorine, demonstrating the stability of this electronic configuration across different molecular environments [1].

| Oxidation State Analysis | Hypofluorites | Other Hypohalous Compounds | Reference |

|---|---|---|---|

| Oxygen Oxidation State | 0 | -2 | [1] [4] [8] |

| Halogen Oxidation State | +1 (F) | +1 | [1] [4] [8] |

| Typical Fluorine Oxidation State | +1 (in OF compounds) | -1 (in most F compounds) | [1] [4] [8] |

| Reduction Product | F⁻ ions | X₂ (halogen gas) | [8] |

| Oxidizing Capability | High (O atom accepts electrons) | Moderate (X atom accepts electrons) | [8] |

Comparative Analysis with Other Hypohalous Acids and Hypohalites

Hypofluorous acid and hypofluorite compounds exhibit fundamental differences from other members of the hypohalous acid family, including hypochlorous acid (HOCl), hypobromous acid (HOBr), and hypoiodous acid (HOI) [7]. These differences manifest in structural properties, stability characteristics, oxidation state distributions, and chemical reactivity patterns that distinguish hypofluorites as unique entities within halogen chemistry.

The most striking difference lies in the physical isolation capabilities of these compounds [1] [7]. Hypofluorous acid stands as the only hypohalous acid that can be isolated as a solid, existing as a white crystalline material below -117°C [1] [9]. In contrast, hypochlorous acid cannot be prepared in anhydrous form, while hypobromous acid and hypoiodous acid are similarly unstable and cannot be isolated as pure solids [7]. This enhanced stability of the solid phase reflects the unique bonding characteristics and intermolecular interactions present in hypofluorous acid.

The acid strength patterns across the hypohalous acid series reveal significant trends [7]. Hypochlorous acid exhibits a pKa value of 7.53, indicating weak acid behavior [7]. Hypobromous acid is even weaker with a pKa of 8.65, while hypoiodous acid shows the weakest acidity with a pKa of 10.6 [7]. The pKa value for hypofluorous acid has not been definitively established due to its instability in aqueous solution, but its unique electronic structure suggests different acid-base behavior compared to its heavier congeners.

The oxidation state distributions represent perhaps the most fundamental distinction between hypofluorites and other hypohalous compounds [1] [4] [7] [8]. In hypofluorous acid and hypofluorite ions, oxygen maintains a zero oxidation state while fluorine exhibits a +1 oxidation state [1] [4] [8]. Conversely, in hypochlorous, hypobromous, and hypoiodous acids, oxygen consistently exhibits a -2 oxidation state while the respective halogens maintain +1 oxidation states [7]. This reversal in oxygen's oxidation state fundamentally alters the electronic structure and chemical reactivity of hypofluorites.

The thermal stability and decomposition pathways differ markedly across the hypohalous acid series [1] [7]. Hypofluorous acid decomposes explosively above 0°C according to the reaction: 2 HOF → 2 HF + O₂ [1]. Other hypohalous acids undergo disproportionation reactions, such as 3 BrO⁻ → 2 Br⁻ + BrO₃⁻ for hypobromite ions [7]. These distinct decomposition mechanisms reflect the different electronic structures and bonding arrangements in these compounds.

The molecular geometry and bonding parameters also show systematic variations [1] [21]. Hypofluorous acid exhibits a bent geometry with H-O-F bond angles of 97.2° (gas phase) and 101° (solid phase), along with specific O-F and O-H bond lengths of 144.2 and 96.4 picometers, respectively [1] [21]. While other hypohalous acids also adopt bent geometries, the specific bond parameters reflect the unique electronegativity relationships and orbital interactions in each system.

The synthetic methods for producing these compounds reveal additional distinctions [1] [7]. Hypofluorous acid is synthesized by passing fluorine gas over ice at -40°C, followed by rapid condensation [1]. Other hypohalous acids are typically generated through disproportionation reactions of the corresponding diatomic halogen with water: X₂ + H₂O ⇌ HXO + HX [7]. These different synthetic approaches reflect the unique thermodynamic and kinetic factors governing the formation of each compound.

| Property | HOF | HOCl | HOBr | HOI | Reference |

|---|---|---|---|---|---|

| Solid Isolation | Possible | Impossible | Impossible | Impossible | [1] [7] |

| pKa Value | Not established | 7.53 | 8.65 | 10.6 | [7] |

| Oxygen Oxidation State | 0 | -2 | -2 | -2 | [1] [4] [7] [8] |

| Halogen Oxidation State | +1 | +1 | +1 | +1 | [1] [4] [7] [8] |

| Decomposition Type | Direct decomposition | Disproportionation | Disproportionation | Disproportionation | [1] [7] |

| Synthesis Method | F₂ + H₂O at -40°C | X₂ + H₂O | X₂ + H₂O | X₂ + H₂O | [1] [7] |

Thermodynamic Stability Parameters of Hypofluorites

The thermodynamic properties of hypofluorites reveal the fundamental factors governing their stability and reactivity under various conditions [1] [4] [8]. Hypofluorous acid exhibits highly specific thermodynamic parameters that reflect its unique electronic structure and bonding characteristics, distinguishing it from other halogen-containing compounds and establishing clear boundaries for its practical handling and storage.

The standard formation enthalpy of hypofluorous acid in the gas phase is -98.32 kJ/mol, indicating that its formation from constituent elements is thermodynamically favorable under standard conditions . The standard entropy value of 226.77 J/mol·K reflects the molecular complexity and the degrees of freedom available to the hypofluorous acid molecule . These fundamental thermodynamic parameters provide the basis for understanding the stability relationships and spontaneous processes involving hypofluorites.

The bond dissociation energy of the O-F bond in hypofluorous acid is approximately 46 kcal/mol (192.5 kJ/mol), which is relatively low compared to typical single bonds . This modest bond strength contributes to the thermal instability of hypofluorous acid and explains its tendency to decompose at elevated temperatures . The weakness of the O-F bond reflects the unusual electronic structure where oxygen maintains a zero oxidation state and the resulting orbital interactions do not produce particularly strong bonding.

The thermal stability range of hypofluorous acid is extremely narrow, with stable existence only below -40°C [1] [4] [8] [9]. Above 0°C, hypofluorous acid undergoes explosive decomposition according to the reaction: 2 HOF → 2 HF + O₂ [1] [4] [8]. This decomposition is highly exothermic and proceeds rapidly once initiated, making temperature control critical for any practical applications [1] [4] [8]. The reaction is catalyzed by water, which accelerates the decomposition process and further limits the stability window [1].

The phase transition behavior of hypofluorous acid shows distinctive characteristics [9]. The compound exists as a pale yellow liquid above -117°C and transforms to a white solid below this temperature [9]. The melting point of -117°C represents a critical thermodynamic parameter for practical handling, as solid-phase storage provides enhanced stability compared to the liquid phase [9]. The narrow temperature range between the melting point (-117°C) and the onset of significant decomposition (0°C) defines the operational window for hypofluorite chemistry.

The thermodynamic instability of hypofluorites extends to their derivatives [32] [35]. Trifluoromethyl hypofluorite (CF₃OF) exhibits similar thermal decomposition characteristics, with decomposition occurring at elevated temperatures through both thermal and electrical initiation [35]. The equilibrium constant for the decomposition reaction CF₃OF ⇌ COF₂ + F₂ has been studied over the temperature range 367-467°C, revealing an enthalpy change of 27.7 kcal/mol for this process [35].

The activation energy for thermal decomposition processes in hypofluorite systems typically falls in the range of 11-12 kcal/mol, indicating relatively low energy barriers for these reactions [33]. This low activation energy explains the rapid kinetics of decomposition once the threshold temperature is exceeded and emphasizes the importance of maintaining strict temperature control during synthesis, storage, and handling procedures.

The thermodynamic parameters also influence the synthetic and storage requirements for hypofluorites [1] [9]. Synthesis must be conducted at -40°C to prevent immediate decomposition, while long-term storage requires temperatures below -117°C to maintain the solid phase [1] [9]. These stringent thermodynamic constraints limit the practical applications of hypofluorites and necessitate specialized equipment for their preparation and handling.

| Thermodynamic Parameter | Value | Units | Reference |

|---|---|---|---|

| Standard Formation Enthalpy (ΔfH°) | -98.32 | kJ/mol | |

| Standard Entropy (S°) | 226.77 | J/mol·K | |

| O-F Bond Dissociation Energy | 46 | kcal/mol | |

| Melting Point | -117 | °C | [9] |

| Decomposition Temperature | >0 | °C | [1] [4] [8] |

| Synthesis Temperature | -40 | °C | [1] |

| Activation Energy (Decomposition) | 11-12 | kcal/mol | [33] |

| CF₃OF Decomposition Enthalpy | 27.7 | kcal/mol | [35] |

Hypofluorous acid demonstrates a distinctive molecular architecture characterized by its bent molecular geometry and unique electronic configuration. The molecule adopts a C_s point group symmetry, reflecting its planar structure with a bent configuration around the central oxygen atom [5] [2]. X-ray crystallographic analysis has revealed precise structural parameters that distinguish hypofluorous acid from other hypohalous acids, providing crucial insights into its chemical behavior and stability characteristics.

| Structural Parameter | Value | Units | Reference |

|---|---|---|---|

| Molecular Geometry | Bent/Angular | - | X-ray crystallography |

| Point Group | C_s | - | Literature |

| H-O-F Bond Angle (gas phase) | 97.2 | degrees | Gas-phase studies |

| H-O-F Bond Angle (solid phase) | 101 | degrees | X-ray crystallography |

| O-H Bond Length | 96.4 | pm | X-ray crystallography |

| O-F Bond Length | 144.2 | pm | X-ray crystallography |

| Dipole Moment | 2.23 | Debye | NIST CCCBDB |

The bond angle difference between gas and solid phases represents a notable structural phenomenon [6]. In the gas phase, the H-O-F angle measures 97.2 degrees, while in the solid state, this angle expands to 101 degrees [2] [3]. This angular expansion results from intermolecular hydrogen bonding interactions in the solid phase, where oxygen atoms from neighboring molecules form O-H···O linkages [6]. The hydrogen bonding network effectively reduces the repulsion between lone pairs on the oxygen atom, causing the molecular geometry to approach a more tetrahedral configuration in the solid state [6].

The O-F bond length of 144.2 picometers reflects the unique bonding characteristics within hypofluorous acid [2] [3]. This bond distance is significantly influenced by fluorine's exceptional electronegativity, which creates a highly polarized covalent bond. The O-H bond length of 96.4 picometers falls within typical ranges for oxygen-hydrogen bonds, though it exhibits slight elongation due to the electron-withdrawing effect of the fluorine atom [2] [3].

The molecular dipole moment of 2.23 Debye indicates substantial charge separation within the molecule [5]. This significant dipole moment arises from the pronounced electronegativity difference between fluorine and hydrogen, with oxygen serving as an intermediate electron-density center. The bent molecular geometry enhances the overall dipole moment by preventing cancellation of individual bond dipoles [5].

Physical Properties and Phase Behavior

Hypofluorous acid exhibits remarkable phase behavior characteristics that distinguish it from all other hypohalous acids. The compound demonstrates exceptional thermal sensitivity, with its stability highly dependent on temperature and environmental conditions. Understanding these phase relationships is crucial for comprehending the unique position of hypofluorous acid in halogen chemistry.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | HOF | - | Multiple sources |

| Molecular Weight | 36.0057 | g/mol | NIST WebBook |

| Melting Point | -117 | °C | Multiple sources |

| Boiling Point | < 0 | °C | Appelman |

| Standard Enthalpy of Formation (gas, 298K) | -96.90 ± 5.00 | kJ/mol | NIST CCCBDB |

| Standard Enthalpy of Formation (gas, 0K) | -94.00 ± 5.00 | kJ/mol | NIST CCCBDB |

| Standard Entropy (298K) | 226.75 | J/(K·mol) | NIST WebBook |

| Heat Capacity (298K) | 35.94 | J/(K·mol) | NIST WebBook |

| Ionization Energy | 12.71 ± 0.01 | eV | NIST WebBook |

| Bond Dissociation Energy (O-F) | 47.5 | kcal/mol | Literature |

| Critical Temperature | 441.38 | K | Joback Method |

| Critical Pressure | 7292.66 | kPa | Joback Method |

The thermal behavior of hypofluorous acid reveals its extraordinary instability at ambient conditions. The melting point of -117°C represents the transition from a white crystalline solid to a pale yellow liquid [7] [8]. Above this temperature, the compound exists as a metastable liquid that requires careful temperature control to prevent decomposition [8] [7]. The boiling point lies below 0°C, indicating that hypofluorous acid cannot exist as a stable liquid at standard atmospheric conditions [8] [7].

| Phase | Temperature Range | Stability | Notes |

|---|---|---|---|

| Solid (white) | Below -117°C | Stable at cryogenic temperatures | Only hypohalous acid isolable as solid |

| Liquid (pale yellow) | -117°C to ~0°C | Metastable | Requires careful temperature control |

| Gas | Above 0°C | Highly unstable | Rapidly decomposes to HF + O₂ |

| Decomposition | Above 0°C | Explosive decomposition | Catalyzed by water and heat |

The decomposition pathway of hypofluorous acid follows the reaction: 2 HOF → 2 HF + O₂ [3] [2]. This decomposition is highly exothermic and can proceed explosively at temperatures above 0°C [3] [9]. The reaction is catalyzed by the presence of water, which facilitates the breakdown process through hydrogen bonding interactions [3].

The thermodynamic properties of hypofluorous acid reflect its inherent instability and unique electronic structure. The standard enthalpy of formation of -96.90 ± 5.00 kJ/mol (at 298K) indicates moderate thermodynamic stability relative to its constituent elements [5]. However, the low bond dissociation energy of the O-F bond (47.5 kcal/mol) explains the compound's tendency toward decomposition [10]. This relatively weak bond strength results from the unusual oxidation state of oxygen (0) in hypofluorous acid, contrasting with the typical -2 oxidation state found in most oxygen compounds [3] [1].

Crystallographic Analysis and Solid State Framework

The solid-state structure of hypofluorous acid has been extensively characterized through X-ray crystallographic analysis, revealing a sophisticated hydrogen-bonded network that enables its unique property as the only isolable hypohalous acid solid [11] [3]. The crystallographic investigation conducted at -160°C provided detailed insights into the molecular packing and intermolecular interactions that stabilize the solid phase [11].

The crystal structure reveals that hypofluorous acid molecules arrange themselves in planar zigzag chains connected through O-H···O hydrogen bonds [11] [3]. This hydrogen bonding pattern represents the dominant intermolecular interaction in the solid state, with the fluorine atoms notably excluded from participating in these linkages [1] [2]. The hydrogen bond formation occurs exclusively between the hydroxyl hydrogen of one molecule and the oxygen atom of an adjacent molecule, creating extended chain-like structures throughout the crystal lattice [11].

The solid-state framework demonstrates remarkable organization despite the small molecular size of hypofluorous acid. Each oxygen atom serves as both a hydrogen bond donor (through its attached hydrogen) and acceptor (through its lone pairs), creating a three-dimensional network of interconnected chains [11]. The O-H···O hydrogen bonds exhibit typical geometric parameters, with O···O distances and H···O distances falling within expected ranges for moderate-strength hydrogen bonds [11].

The bent molecular geometry observed in the solid state (H-O-F angle of 101°) represents an adaptation to the hydrogen bonding environment [6]. This angular expansion from the gas-phase value of 97.2° results from the electronic reorganization that occurs upon hydrogen bond formation [6]. The hydrogen bonding effectively reduces the repulsive interactions between lone pairs on the oxygen atom, allowing the molecule to adopt a geometry that optimizes both intramolecular stability and intermolecular interactions [6].

Temperature-dependent structural studies reveal that the hydrogen-bonded framework remains stable only under cryogenic conditions [11]. As temperature increases toward the melting point (-117°C), thermal motion begins to disrupt the hydrogen bonding network, leading to increased molecular disorder and eventual phase transition to the liquid state [8]. The crystallographic data provide crucial evidence for understanding why hypofluorous acid uniquely maintains structural integrity in the solid phase while other hypohalous acids remain liquid or gaseous under similar conditions [9].

HOF as the Only Isolable Hypohalous Acid in Solid Form

Hypofluorous acid occupies a singular position among hypohalous acids as the sole member of this chemical family that can be isolated and characterized in pure solid form [9] [1] [12]. This exceptional characteristic distinguishes hypofluorous acid from hypochlorous acid, hypobromous acid, and hypoiodous acid, all of which remain unstable in concentrated form and cannot be isolated as pure solids under any known conditions [9] [3].

The ability of hypofluorous acid to form a stable solid phase results from several unique structural and electronic factors. The hydrogen bonding capability of hypofluorous acid surpasses that of other hypohalous acids due to the exceptional electronegativity of fluorine [1]. While other hypohalous acids can form hydrogen bonds, the strength and directionality of these interactions in hypofluorous acid create a more cohesive solid-state structure [11]. The fluorine atom's high electronegativity enhances the polarity of the O-H bond, making the hydrogen more acidic and thus a stronger hydrogen bond donor [11].

Comparative analysis with other hypohalous acids reveals fundamental differences in stability and phase behavior. Hypochlorous acid (HOCl) cannot be prepared in anhydrous form and exists only in aqueous solution [9] [13]. Hypobromous acid (HOBr) and hypoiodous acid (HOI) are similarly unstable, undergoing rapid disproportionation reactions that preclude isolation in pure form [9]. These compounds typically decompose through reactions such as:

3 BrO⁻(aq) → 2 Br⁻(aq) + BrO₃⁻(aq)

3 HIO → 2 HI + HIO₃

In contrast, hypofluorous acid maintains structural integrity in the solid state due to its unique electronic configuration where oxygen exhibits a formal oxidation state of 0 [3] [1]. This unusual oxidation state, unprecedented among other hypohalous acids, contributes to the compound's distinctive stability characteristics and its ability to form a crystalline solid [1] [2].

The practical implications of hypofluorous acid's solid-state stability extend to its synthetic utility and storage characteristics. Unlike other hypohalous acids that must be generated and used in situ, hypofluorous acid can be prepared, isolated, and stored under appropriate cryogenic conditions [8] [7]. This capability has enabled detailed spectroscopic, crystallographic, and thermodynamic characterization that would be impossible for other hypohalous acids [11] [14].

Research applications benefit significantly from the ability to isolate pure hypofluorous acid in solid form. The compound serves as a unique oxidizing agent, particularly when complexed with acetonitrile to form the "Rozen reagent" [15] [3]. This reagent system demonstrates exceptional electrophilic oxygen transfer capabilities, enabling reactions that are impossible with conventional oxidizing agents [15]. The solid-state isolation capability allows for precise stoichiometric control and enables systematic studies of reaction mechanisms and pathways [15].